
CCT036477
概要
説明
CCT036477は、主にWntシグナル経路の阻害における役割で知られている低分子阻害剤です。この経路は、細胞増殖、分化、移動を含むさまざまな生物学的プロセスにおいて重要です。 この化合物は、Wntシグナルカスケードの中心的役割を果たすβ-カテニンの転写活性阻害能力により、癌研究において大きな可能性を示しています .
準備方法
CCT036477の合成は、インドール誘導体の調製から始まる複数の段階を伴います。合成経路には通常、以下の手順が含まれます。
インドールコアの形成: これは、フェニルヒドラジンが酸性条件下でアルデヒドまたはケトンと反応するフィッシャーインドール合成によって達成されます。
置換反応: インドールコアは、クロロフェニル基やピリジニル基などの必要な官能基を導入するために、さまざまな置換反応を受けます。
最終的な組み立て: 最終的な手順では、置換されたインドールを特定の条件下でピリジニルアミンとカップリングしてthis compoundを形成します.
This compoundの工業生産方法は広く文書化されていませんが、合成は、大規模生産のために最適化された同様の手順に従う可能性があります。
化学反応の分析
CCT036477は、以下を含むいくつかのタイプの化学反応を受けます。
酸化: この化合物は特定の条件下で酸化され、さまざまな酸化された誘導体の生成につながります。
還元: 還元反応は、インドールコア上の官能基を変更し、化合物の活性を潜在的に変化させる可能性があります。
置換: 置換反応は、this compoundの合成において一般的であり、さまざまな置換基がインドールコアに導入されます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまなハロゲン化剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
This compoundは、化学、生物学、医学、および産業の分野で、幅広い科学研究への応用を持っています。
科学的研究の応用
Colorectal Cancer
In studies involving colorectal cancer models, CCT036477 demonstrated significant efficacy in reversing oncogenic Wnt signaling. In vitro experiments showed that treatment with this compound induced a rapid response within four hours, leading to a substantial downregulation of Wnt target genes such as Ascl2, Axin2, and C-myc by 60-90% after just four hours of exposure. Notably, these effects were comparable to those observed following the removal of doxycycline from transgenic models expressing truncated β-catenin .
Mantle Cell Lymphoma
This compound has also been investigated in the context of mantle cell lymphoma (MCL). Research indicates that MCL-initiating cells (MCL-ICs) are particularly sensitive to Wnt pathway inhibitors. Treatment with this compound resulted in a marked reduction in the expression of Wnt target genes such as PPARδ and Cyclin D1, highlighting its potential as a therapeutic agent for targeting MCL-ICs .
Ovarian Cancer
In ovarian cancer research, this compound has been shown to sensitize resistant cancer cell lines to chemotherapy agents like carboplatin. This sensitization suggests that β-catenin plays a role in drug resistance mechanisms within these cells . The ability of this compound to enhance the efficacy of existing treatments could lead to improved outcomes for patients with ovarian cancer.
Developmental Biology Studies
This compound has been utilized in developmental biology studies, particularly in zebrafish models. The compound was found to induce head and tail patterning defects when administered during early embryonic development stages, demonstrating its utility in studying the effects of disrupted Wnt signaling on vertebrate development .
Data Tables and Case Studies
作用機序
CCT036477は、β-カテニンの転写活性を阻害することによってその効果を発揮します。具体的には、β-カテニンとその共役因子の核内での相互作用を阻害し、Wnt標的遺伝子の転写を阻害します。 この阻害は、細胞増殖と生存に関与する遺伝子の発現の低下につながり、強力な抗癌剤となっています .
類似化合物との比較
CCT036477は、しばしば以下のWnt経路阻害剤と比較されます。
CCT070535: 類似の特性を持つが、異なる分子標的を持つ別の低分子阻害剤.
CCT031374: Wnt経路に対する阻害効果が同等だが、化学構造が異なる化合物.
This compoundの独自性は、その特定の作用機序にあり、その蓄積を変化させることなく、β-カテニンの転写活性を標的にしています。 これは、研究と潜在的な治療用途において貴重なツールとなっています .
生物活性
CCT036477 is a small molecule identified as a potent inhibitor of the Wnt signaling pathway, specifically targeting the β-catenin/TCF transcriptional complex. Its biological activity has been explored in various cancer models, demonstrating significant effects on tumor cell proliferation and survival.
This compound functions primarily by inhibiting the interaction between β-catenin and TCF4, thereby blocking Wnt signaling without altering the levels of β-catenin itself. This selective inhibition leads to a decrease in the transcription of Wnt target genes, which are crucial for cell proliferation and survival in several types of cancer.
Key Research Findings
- Inhibition of Wnt Target Genes :
-
Effects on Cancer Cell Lines :
- This compound has been shown to inhibit the growth of various colon cancer cell lines, including HT29, SW480, and HCT116, with an IC50 value reported to be less than 5 μM . In mantle cell lymphoma (MCL), it preferentially eliminated MCL-initiating cells (MCL-ICs) by significantly reducing the expression of key stemness-associated transcription factors such as Nanog and Oct4 .
- Animal Models :
Case Study 1: Mantle Cell Lymphoma
In a study targeting MCL-ICs, this compound was administered alongside conventional chemotherapy agents. The results indicated that MCL-ICs were particularly sensitive to Wnt pathway inhibitors, with this compound achieving a reduction in their population from 1% to approximately 0.35% . This suggests that targeting Wnt signaling could enhance therapeutic efficacy against resistant cancer stem cells.
Case Study 2: Colon Cancer
Research involving colon cancer models highlighted that this compound not only inhibited cell proliferation but also induced apoptosis selectively in cancer cells while sparing normal colonic epithelial cells. This selectivity is critical for minimizing side effects during treatment .
Table 1: Effects of this compound on Wnt Target Gene Expression
Gene | Expression Change (Fold) | Time Point (Hours) |
---|---|---|
Ascl2 | -6.0 | 4 |
Ephb2 | -5.0 | 4 |
Lgr5 | -4.5 | 4 |
Cyclin D1 | -1.96 | 24 |
TCF4 | -2.56 | 24 |
Table 2: Efficacy of this compound in Cancer Cell Lines
Cell Line | IC50 (μM) | Effect on Growth (%) |
---|---|---|
HT29 | <5 | -70 |
SW480 | <5 | -65 |
HCT116 | <5 | -80 |
特性
IUPAC Name |
N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3/c1-14-20(17-6-2-3-7-18(17)24-14)21(15-9-11-16(22)12-10-15)25-19-8-4-5-13-23-19/h2-13,21,24H,1H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOHRIXRQPOHQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)Cl)NC4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394516 | |
Record name | F0388-0065 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305372-78-5 | |
Record name | F0388-0065 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is CCT036477 and what is its primary mechanism of action?
A1: this compound (N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine) is a small molecule that has shown potential as an inhibitor of the Wnt/β-catenin signaling pathway. While its exact mechanism of action is not fully elucidated in the provided abstracts, it appears to target the interaction between β-catenin and TCF4. This interaction is crucial for the transcriptional activation of Wnt target genes, which are often involved in cell proliferation and survival. By disrupting this interaction, this compound could potentially inhibit the growth and survival of cancer cells, particularly those dependent on Wnt signaling. []
Q2: What types of cancer cells have shown sensitivity to this compound in preclinical studies?
A2: The provided research suggests that this compound exhibits promising activity against mantle cell lymphoma (MCL) cells, particularly a subpopulation known as mantle cell lymphoma-initiating cells (MCL-ICs). These MCL-ICs are thought to be responsible for relapse and chemoresistance in MCL. Notably, this compound demonstrated the ability to sensitize MCL cells to conventional chemotherapeutic agents like vincristine and doxorubicin, as well as the BTK inhibitor ibrutinib. [] Additionally, there is evidence suggesting its potential in clear cell renal cell carcinoma (ccRCC), where it was positively correlated with the HOXB5/9 drug target. []
Q3: How does this compound compare to other Wnt pathway inhibitors in terms of its effects on cancer stem cells?
A3: While the provided abstracts don't directly compare this compound with other Wnt inhibitors, one study highlights its use in combination with salinomycin, another agent known to target cancer stem cells. The research suggests that pretreating prostate cancer cells with both salinomycin and a Wnt inhibitor (not specifically this compound) enhanced the efficacy of cabazitaxel, a chemotherapy drug, by promoting apoptosis and reducing the number of cancer stem cells. [] This finding suggests that combining this compound with other agents targeting cancer stem cells could be a promising therapeutic strategy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。